molecular formula C11H10ClNO B13804964 Quinoline, 3-(vinyloxy)-, hydrochloride CAS No. 71314-92-6

Quinoline, 3-(vinyloxy)-, hydrochloride

Cat. No.: B13804964
CAS No.: 71314-92-6
M. Wt: 207.65 g/mol
InChI Key: XEGCQNVZFLIUFW-UHFFFAOYSA-N
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Description

Quinoline, 3-(vinyloxy)-, hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a vinyloxy group at the third position of the quinoline ring and is combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 3-(vinyloxy)-, hydrochloride can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(vinyloxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoline, 3-(vinyloxy)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 3-(vinyloxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoline, 3-(vinyloxy)-, hydrochloride include other quinoline derivatives such as:

  • Quinoline, 2-(vinyloxy)-, hydrochloride
  • Quinoline, 4-(vinyloxy)-, hydrochloride
  • Quinoline, 3-(methoxy)-, hydrochloride

Uniqueness

This compound is unique due to the specific positioning of the vinyloxy group at the third position of the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

71314-92-6

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-ethenoxyquinoline;hydrochloride

InChI

InChI=1S/C11H9NO.ClH/c1-2-13-10-7-9-5-3-4-6-11(9)12-8-10;/h2-8H,1H2;1H

InChI Key

XEGCQNVZFLIUFW-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC2=CC=CC=C2N=C1.Cl

Origin of Product

United States

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